Benzyl 2-aminoacetate Hydrochloride

描述

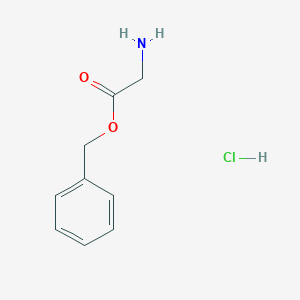

Structure

3D Structure of Parent

属性

IUPAC Name |

benzyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQHNAMRWPQWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2462-31-9 | |

| Record name | Glycine, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2462-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2462-31-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl 2-aminoacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl 2-aminoacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-aminoacetate hydrochloride, also widely known as glycine benzyl ester hydrochloride, is a pivotal chemical intermediate with significant applications in organic and medicinal chemistry. As a derivative of the simplest amino acid, glycine, its benzyl-protected carboxyl group and hydrochloride salt form offer enhanced stability and facilitate its use in complex molecular constructions. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization and synthesis, and its primary role in peptide synthesis. The information is curated to support researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Structure

This compound is the hydrochloride salt of the benzyl ester of glycine. The benzyl group serves as a protecting group for the carboxylic acid functionality, which is crucial for preventing unwanted side reactions during chemical synthesis, particularly in peptide bond formation.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | benzyl 2-aminoacetate;hydrochloride |

| Synonyms | Glycine benzyl ester hydrochloride, H-Gly-OBzl·HCl, Benzyl glycinate hydrochloride |

| CAS Number | 2462-31-9[1][2][3] |

| Molecular Formula | C₉H₁₂ClNO₂[1][2][3] |

| Molecular Weight | 201.65 g/mol [1] |

| InChI Key | VLQHNAMRWPQWNK-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C=C1)COC(=O)CN.Cl[1] |

Physicochemical Properties

The physical properties of this compound are essential for its handling, storage, and application in various chemical reactions. It typically presents as a stable, crystalline solid.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder or solid. |

| Melting Point | 138-140 °C[4] |

| Boiling Point | 245.5 °C at 760 mmHg (of the free base) |

| Density | 1.136 g/cm³ |

| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF).[4] Its hydrochloride form enhances solubility in polar solvents. |

| Stability | Stable under recommended storage conditions (cool, dry place). |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Key spectral features are summarized below.

Table 3: Summary of Spectroscopic Data

| Technique | Key Features / Peaks |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the alpha-amino protons. The presence of the hydrochloride salt can influence the chemical shift of protons near the amine group. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the benzyl and glycine moieties. |

| FTIR (ATR) | Characteristic absorption bands for N-H stretching (amine salt), C=O stretching (ester), C-O stretching, and aromatic C-H stretching. |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and synthesis of chemical compounds. The following protocols provide standardized procedures for key experiments.

Synthesis via Fischer-Speier Esterification

This protocol describes a common method for synthesizing this compound from glycine and benzyl alcohol using an acid catalyst, a classic example of Fischer-Speier esterification.[5]

Protocol:

-

Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser to facilitate the azeotropic removal of water.[5]

-

Reactant Charging: To the flask, add glycine (1 equivalent), p-toluenesulfonic acid monohydrate (1.0-1.1 equivalents) as the catalyst, benzyl alcohol (excess, e.g., 3-5 equivalents), and toluene as the azeotropic solvent.[5]

-

Reaction: Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap, driving the reaction equilibrium towards the product.[5] Monitor the reaction progress by observing the amount of water collected.

-

Work-up: After the reaction is complete (typically when no more water is collected), cool the mixture to room temperature. The product, as the tosylate salt, may precipitate. To obtain the hydrochloride salt, further steps involving ion exchange or treatment with HCl would be necessary, though often the tosylate salt is used directly.[5]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol and diethyl ether.[6]

Melting Point Determination

The melting point is a key indicator of purity.

Protocol:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder.[7][8] If necessary, crush any large crystals using a mortar and pestle.[9]

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a depth of approximately 1-2 mm.[9]

-

Initial Measurement (Optional): Perform a rapid heating (10-20 °C/minute) to determine an approximate melting range.[10]

-

Accurate Measurement: Using a fresh sample, heat the melting point apparatus to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/minute.[9]

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A pure sample will have a sharp melting range (typically 0.5-1.0 °C).

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a simple and rapid method for obtaining the infrared spectrum of a solid sample.

Protocol:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.[11][12] Record a background spectrum.

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.[11]

-

Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[11][13]

-

Spectrum Acquisition: Collect the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol).[11]

¹H NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is the most powerful tool for confirming the chemical structure.

Protocol:

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, as the compound may have limited solubility in CDCl₃).[14] The choice of solvent is critical as the amine proton is exchangeable.[15]

-

Filtration: To ensure a high-quality spectrum with sharp lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This removes any suspended solid particles.

-

Spectrum Acquisition: Place the NMR tube in the spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Processing: After data acquisition, the resulting Free Induction Decay (FID) is Fourier transformed. The spectrum should be phase-corrected, baseline-corrected, and referenced (e.g., to the residual solvent peak).

-

Analysis: Integrate the peaks to determine the relative ratios of different types of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

Applications in Drug Development and Research

The primary application of this compound is as a building block in peptide synthesis .[16][17]

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, a peptide is built sequentially on an insoluble polymer resin. This compound is crucial for introducing the initial glycine residue.

General Protocol for Attaching the First Amino Acid (Glycine):

-

Resin Swelling: The synthesis resin (e.g., Merrifield resin) is swollen in an appropriate solvent like Dichloromethane (DCM) or DMF.[17]

-

Neutralization: The this compound is dissolved in DMF, and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride and generate the free amine.[4]

-

Coupling: The solution containing the free glycine benzyl ester is added to the swollen resin. The coupling reaction is then initiated, often with the aid of coupling agents, to form a covalent bond between the glycine and the resin.[16]

-

Washing: After the coupling is complete, the resin is thoroughly washed to remove excess reagents and byproducts.

-

Chain Elongation: The resin-bound glycine is now ready for the next step: removal of the N-terminal protecting group (if present) and coupling with the next amino acid in the sequence.[18]

Visualizations

Synthesis Workflow

Caption: Figure 1. Fischer-Speier Esterification Workflow

Application in Peptide Synthesis

Caption: Figure 2. Role in Solid-Phase Peptide Synthesis

Conclusion

This compound is an indispensable reagent in modern organic synthesis, particularly for the construction of peptides. Its well-defined chemical properties, stability, and reactivity make it a reliable starting material for complex multi-step syntheses. This guide has provided a detailed overview of its core properties and standardized protocols for its synthesis and characterization, offering a valuable resource for professionals in the field of chemical and pharmaceutical research.

References

- 1. This compound | C9H12ClNO2 | CID 11701227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine benzyl ester hydrochloride, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Glycine benzyl ester hydrochloride, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzyl glycinate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. thinksrs.com [thinksrs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. jascoinc.com [jascoinc.com]

- 14. How To [chem.rochester.edu]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. peptide.com [peptide.com]

Elucidation of the Molecular Structure of Benzyl 2-aminoacetate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of Benzyl 2-aminoacetate hydrochloride, a crucial building block in peptide synthesis and various pharmaceutical applications. This document details the analytical methodologies and presents the spectroscopic data used to confirm the molecule's structure, alongside a detailed experimental protocol for its synthesis.

Compound Identification and Physical Properties

This compound, also known as glycine benzyl ester hydrochloride, is the hydrochloride salt of the benzyl ester of the amino acid glycine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ClNO₂ | [1][] |

| Molecular Weight | 201.65 g/mol | [1][] |

| CAS Number | 2462-31-9 | [1] |

| IUPAC Name | benzyl 2-aminoacetate;hydrochloride | [1][] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 138-140 °C | [] |

| Solubility | Soluble in polar solvents | [] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of glycine with benzyl alcohol, using an acid catalyst. The following protocol is based on established methodologies.

Synthesis Pathway

The synthesis proceeds via an acid-catalyzed esterification followed by salt formation.

Caption: Synthesis pathway of this compound.

Experimental Protocol

Materials:

-

Glycine

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Toluene (or another suitable azeotroping solvent)

-

Diethyl ether

-

Ethanol

Procedure:

-

Reaction Setup: A round-bottom flask is charged with glycine, benzyl alcohol, and toluene.

-

Acidification: The mixture is cooled in an ice bath, and thionyl chloride is added dropwise. Alternatively, dry hydrogen chloride gas is bubbled through the solution. This step is crucial for the in-situ formation of the acid catalyst and protection of the amino group.

-

Esterification: The reaction mixture is heated to reflux. A Dean-Stark apparatus can be used to remove the water formed during the esterification, driving the reaction to completion.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

-

Precipitation: Diethyl ether is added to the cooled solution to precipitate the crude product.

-

Purification: The crude solid is collected by filtration and recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield pure this compound as a white crystalline solid.

Structure Elucidation

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structure Elucidation Workflow

The logical workflow for elucidating the structure of this compound is outlined below.

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number and types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | br s | 3H | -NH₃⁺ |

| ~7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.2 | s | 2H | Benzylic protons (-CH₂-Ph) |

| ~3.9 | s | 2H | Methylene protons (-CH₂-NH₃⁺) |

3.2.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~169 | Carbonyl carbon (C=O) |

| ~135 | Aromatic quaternary carbon |

| ~128.5 | Aromatic CH carbons |

| ~128.0 | Aromatic CH carbons |

| ~67 | Benzylic carbon (-CH₂-Ph) |

| ~41 | Methylene carbon (-CH₂-NH₃⁺) |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, broad | N-H stretch of the ammonium salt (-NH₃⁺) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~1740 | Strong | C=O stretch of the ester |

| ~1500-1450 | Medium | Aromatic C=C stretch |

| ~1200 | Strong | C-O stretch of the ester |

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here is for the parent compound, benzyl glycinate, as the hydrochloride salt would typically dissociate in the mass spectrometer.

| m/z | Interpretation |

| 166.08 | [M+H]⁺ of benzyl glycinate |

| 91 | Tropylium ion [C₇H₇]⁺ (from benzyl group) |

| 77 | Phenyl cation [C₆H₅]⁺ |

| 65 | [C₅H₅]⁺ |

Conclusion

The combined analysis of the spectroscopic data provides unambiguous confirmation of the structure of this compound. The presence of the characteristic signals in the ¹H and ¹³C NMR spectra, the key absorption bands in the IR spectrum, and the fragmentation pattern in the mass spectrum are all consistent with the proposed molecular structure. The synthesis via Fischer esterification provides a reliable and scalable method for the preparation of this important chemical intermediate. This guide serves as a valuable resource for researchers and professionals involved in the synthesis and characterization of amino acid derivatives for pharmaceutical and other applications.

References

An In-depth Technical Guide to Benzyl 2-aminoacetate Hydrochloride (CAS: 2462-31-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 2-aminoacetate Hydrochloride, a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document consolidates essential information on its physicochemical properties, synthesis protocols, applications, and safety data, presented in a clear and accessible format for laboratory professionals.

Core Compound Information

This compound, also widely known as Glycine Benzyl Ester Hydrochloride, is the hydrochloride salt of the benzyl ester of the amino acid glycine. The presence of the benzyl ester group serves as a crucial protecting group for the carboxylic acid functionality of glycine, preventing it from participating in unwanted reactions during multi-step syntheses. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid.

Table 1: Chemical and Physical Properties

| Property | Value | References |

| CAS Number | 2462-31-9 | [1] |

| Molecular Formula | C₉H₁₂ClNO₂ | [2] |

| Molecular Weight | 201.65 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 127 - 140 °C | [3][4] |

| Purity | ≥98% (TLC, HPLC) | [3][5] |

| Solubility | Soluble in polar organic solvents. | [4] |

| Storage | Store at -20°C to 8°C in a cool, dry place under an inert atmosphere. | [3][4][5] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Fischer-Speier esterification of glycine with benzyl alcohol. This acid-catalyzed reaction can be carried out using various acidic catalysts.

Experimental Protocol: Fischer-Speier Esterification with p-Toluenesulfonic Acid

This method utilizes p-toluenesulfonic acid as a catalyst and often involves azeotropic removal of water to drive the reaction to completion.

Materials:

-

Glycine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or another suitable azeotroping solvent)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Ice bath

-

Filtration apparatus

Procedure:

-

Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add glycine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

-

Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or cold toluene), and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed for further purification.

Experimental Protocol: Synthesis using Thionyl Chloride

An alternative method involves the use of thionyl chloride, which reacts with benzyl alcohol to form the esterification agent in situ.

Materials:

-

Glycine

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (or other suitable solvent for precipitation)

-

Reaction vessel with a dropping funnel and gas outlet

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Suspend glycine in an excess of benzyl alcohol in a reaction vessel cooled in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60°C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and precipitate the product by adding an anti-solvent such as diethyl ether.

-

Collect the crude product by filtration, wash with diethyl ether, and dry.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Applications in Peptide Synthesis

This compound is a cornerstone reagent in peptide synthesis, where the benzyl ester group provides robust protection for the C-terminal carboxylic acid.

Role as a Protecting Group

The benzyl ester is stable to the mildly acidic conditions often used for the removal of N-terminal protecting groups like Boc (tert-butyloxycarbonyl), ensuring the integrity of the C-terminus during peptide chain elongation. The deprotection of the benzyl ester is typically achieved at the final stage of the synthesis under harsher conditions.

Experimental Protocol: Attachment to Merrifield Resin for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the anchoring of the first amino acid, glycine, to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

This compound

-

Potassium iodide (KI) or Cesium carbonate (Cs₂CO₃)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

-

Solid-phase synthesis vessel

Procedure:

-

Swell the Merrifield resin in DMF in a solid-phase synthesis vessel.

-

In a separate flask, dissolve this compound in DMF.

-

Neutralize the hydrochloride salt with DIEA.

-

Add the catalyst (KI or Cs₂CO₃) to the resin, followed by the neutralized solution of Benzyl 2-aminoacetate.

-

Agitate the mixture at an elevated temperature (e.g., 50-60°C) for 24-48 hours.

-

After the reaction, wash the resin sequentially with DMF, water, methanol, and DCM to remove unreacted reagents and byproducts.

-

Dry the resin under vacuum. The loading of the amino acid onto the resin can be determined by methods such as the picric acid test or gravimetric analysis.

Deprotection of the Benzyl Ester

The benzyl ester can be cleaved to yield the free carboxylic acid via two primary methods:

-

Catalytic Hydrogenolysis: This is a mild method involving the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate). This method is suitable for peptides that are sensitive to strong acids.

-

Strong Acid Cleavage: Strong acids such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide in acetic acid (HBr/AcOH) can effectively cleave the benzyl ester. This is often performed concurrently with the cleavage of other benzyl-based side-chain protecting groups.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data can vary slightly based on the solvent and instrument, the following are characteristic chemical shifts for this compound.

Table 2: Representative ¹H and ¹³C NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (C₆H₅) | ~7.3-7.5 (m, 5H) | ~128-136 |

| Benzylic Methylene (-CH₂-Ph) | ~5.2 (s, 2H) | ~67 |

| Glycine Methylene (-CH₂-NH₃⁺) | ~3.9 (s, 2H) | ~41 |

| Carbonyl Carbon (C=O) | - | ~169 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3100-2800 | N-H stretch | Ammonium (-NH₃⁺) |

| 3100-3000 | C-H stretch | Aromatic |

| ~1740 | C=O stretch | Ester |

| ~1600, ~1495 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Ester |

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Comprehensive Guide to Benzyl 2-aminoacetate Hydrochloride and Its Synonyms

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. This guide provides an in-depth overview of Benzyl 2-aminoacetate Hydrochloride, a compound frequently utilized in peptide synthesis and other areas of organic chemistry. A comprehensive list of its synonyms is provided to facilitate accurate identification and sourcing across various chemical databases and suppliers.

Synonyms

This compound is known by a variety of names in scientific literature and commercial listings. The following table summarizes its most common synonyms, including alternative names and abbreviations.

| Synonym Category | Synonym |

| IUPAC Name | benzyl 2-aminoacetate;hydrochloride[1][] |

| Common Synonyms | Glycine benzyl ester hydrochloride[1][] |

| Benzyl glycinate hydrochloride[1][] | |

| Benzyl aminoacetate[3][4][5] | |

| Glycine phenylmethyl ester hydrochloride | |

| Abbreviated Forms | H-Gly-OBzl·HCl[1][3] |

| Gly-OBzl HCl[] | |

| H-Gly-OBn.HCl[1] | |

| Gly-OBzl-HCl[1] | |

| Systematic/Other Names | (2-oxo-2-phenylmethoxyethyl)azanium;chloride[1] |

| Glycine, phenylmethyl ester, hydrochloride[1] | |

| benzyl 2-aminoacetate HCl[1] | |

| N-Bn-glycine hydrochloride[] | |

| phenylmethyl 2-aminoacetate[4] | |

| 2-aminoacetic acid benzyl ester[4] |

Chemical Properties and Identifiers

A summary of the key chemical properties and identifiers for this compound is presented below. This data is essential for experimental design and regulatory compliance.

| Property | Value |

| Molecular Formula | C9H12ClNO2[1] |

| Molecular Weight | 201.65 g/mol [1] |

| CAS Number | 2462-31-9[1] |

| Appearance | White to light yellow powder or crystal[][6] |

| Melting Point | 135-140 °C[][6] |

| Boiling Point | 245.5 °C at 760 mmHg[] |

| SMILES | C1=CC=C(C=C1)COC(=O)CN.Cl[1] |

| InChI | InChI=1S/C9H11NO2.ClH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H[1][] |

| InChIKey | VLQHNAMRWPQWNK-UHFFFAOYSA-N[1] |

Experimental Applications

This compound is a key reagent in synthetic organic chemistry, particularly in the field of peptide synthesis. Its primary function is as a protected form of the amino acid glycine.

Workflow for Peptide Synthesis using this compound:

Caption: A simplified workflow for the use of this compound in peptide synthesis.

Experimental Protocol: A General Procedure for Peptide Coupling

A common application of this compound is in the synthesis of dipeptides. The following is a generalized protocol:

-

Solubilization: Dissolve this compound and an N-protected amino acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Activation: Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) to the solution.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove any precipitated urea by-product. Wash the organic layer with an acidic solution, a basic solution, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.

This guide serves as a foundational resource for professionals working with this compound. The comprehensive list of synonyms and key chemical data will aid in the unambiguous identification and effective utilization of this important chemical compound in research and development.

References

Glycine Benzyl Ester Hydrochloride: A Technical Guide to its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of glycine benzyl ester hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in peptide synthesis and other pharmaceutical applications.

Core Physical and Chemical Properties

Glycine benzyl ester hydrochloride is a white to off-white crystalline solid. It is the hydrochloride salt of the benzyl ester of glycine, an amino acid. This form enhances the compound's stability and handling properties, making it a valuable reagent in organic synthesis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of glycine benzyl ester hydrochloride, compiled from various sources.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₁NO₂ · HCl | [1][2][3] |

| Molecular Weight | 201.65 g/mol | [3][4][5] |

| Melting Point | 127 - 140 °C | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [1][2][3] |

| Purity | ≥98% (typically determined by HPLC or TLC) | [1][3] |

| CAS Number | 2462-31-9 | [1][3][5] |

| Density | 1.132 g/cm³ (Predicted) | [2][4] |

| Boiling Point | 245.5 °C at 760 mmHg | [2] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of glycine benzyl ester hydrochloride are outlined below. These protocols are standard procedures for the analysis of solid crystalline compounds in a laboratory setting.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the glycine benzyl ester hydrochloride sample is completely dry. If necessary, gently grind the crystals into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample height should be approximately 2-3 mm.[6]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For a preliminary, rapid determination, heat the sample at a faster rate to get an approximate melting range.

-

For an accurate measurement, use a fresh sample and begin heating at a rate of about 10-15°C per minute until the temperature is about 20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).[7]

-

-

Purity Assessment: A narrow melting range (e.g., 0.5-2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination (Qualitative)

Understanding the solubility of glycine benzyl ester hydrochloride in various solvents is crucial for its application in synthesis and formulation.

Principle: A small, measured amount of the solute is added to a fixed volume of a solvent, and its ability to dissolve is observed.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rod

-

Graduated cylinders or pipettes

-

Spatula and weighing balance

Procedure:

-

Solvent Selection: Prepare a series of test tubes, each containing a different solvent of interest (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide).

-

Sample Addition: To each test tube containing 1 mL of solvent, add a small, pre-weighed amount of glycine benzyl ester hydrochloride (e.g., 10 mg).

-

Mixing: Vigorously shake or vortex each test tube for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Observe each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[4]

-

-

Quantitative Assessment (General Approach): For a more quantitative measure, a saturated solution can be prepared by adding excess solute to a known volume of solvent. The mixture is stirred until equilibrium is reached. The undissolved solid is then filtered, and the concentration of the solute in the filtrate is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).[2]

Application Workflow: Role in Peptide Synthesis

Glycine benzyl ester hydrochloride is a fundamental building block in peptide synthesis. The benzyl ester protects the carboxylic acid group of glycine, while the hydrochloride salt protects the amino group, allowing for controlled, stepwise addition to a growing peptide chain.[][9]

Caption: Workflow illustrating the use of glycine benzyl ester hydrochloride in peptide synthesis.

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 3. nbinno.com [nbinno.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide to Benzyl 2-aminoacetate Hydrochloride Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl 2-aminoacetate Hydrochloride (CAS Number: 2462-31-9). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining solubility, which can be applied to this compound.

Core Compound Information

This compound, also known as Glycine benzyl ester hydrochloride, is a white to off-white crystalline powder. It is a derivative of the amino acid glycine and is commonly used in peptide synthesis and other organic chemistry applications. The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents.[1]

Chemical Structure and Properties:

-

Molecular Formula: C₉H₁₂ClNO₂[2]

-

Molecular Weight: 201.65 g/mol [2]

-

Appearance: White powder or crystalline solid

-

Melting Point: Approximately 138-140 °C[3]

Solubility Profile

Quantitative Solubility Data

The following table is provided to structure future experimental findings. Currently, specific values have not been reported in the available literature.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

| Dichloromethane (DCM) | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for this compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

pH meter (for aqueous solutions)

Experimental Workflow Diagram

Caption: Experimental workflow for determining solubility using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility.

-

Transfer the solid to a sealed container (e.g., a screw-cap vial or flask) containing a known volume of the chosen solvent.

-

For aqueous solutions, measure and record the initial pH of the solvent.

-

-

Equilibration:

-

Place the sealed containers in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The solution should remain saturated with undissolved solid present.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the containers to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles. Alternatively, centrifuge the sample and collect the clear supernatant.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared for quantification.

-

For aqueous solutions, measure and record the final pH of the saturated solution.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Logical Relationship for Solubility Determination

Caption: Logical inputs and outputs for the experimental determination of solubility.

References

The Genesis of a Peptidyl Workhorse: A Technical History of Benzyl 2-aminoacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of Benzyl 2-aminoacetate Hydrochloride, a foundational building block in the field of peptide chemistry. From its emergence in the golden age of peptide synthesis to its continued use in modern drug discovery, this document provides a comprehensive overview of its synthesis, historical context, and key experimental protocols.

Introduction: A Tale of Protection and Synthesis

The story of this compound, also known as glycine benzyl ester hydrochloride, is intrinsically linked to the evolution of peptide synthesis. In the mid-20th century, as chemists endeavored to construct peptides with defined amino acid sequences, a critical challenge emerged: the need to selectively protect the reactive carboxyl and amino groups of amino acids to prevent uncontrolled polymerization. The development of reliable protecting groups was a pivotal moment, enabling the stepwise and controlled formation of peptide bonds.

This compound arose from this necessity, providing a stable, crystalline solid in which the carboxyl group of glycine is masked as a benzyl ester. This protection strategy, pioneered in the 1950s, allowed for the activation of the amino group for peptide bond formation, with the benzyl group being readily removable under mild conditions at a later stage. This guide traces the historical development of the synthesis of this crucial reagent and provides detailed methodologies for its preparation.

Historical Development and Pioneering Research

While a single, definitive "discovery" paper for this compound is not readily identifiable, its emergence can be traced through a series of seminal publications in the 1950s and 1960s that laid the groundwork for modern peptide synthesis. The context for its development was the broader effort to create stable and easily handleable amino acid derivatives suitable for peptide coupling reactions.

Key research groups, including those of Leonidas Zervas, were instrumental in developing methods for the preparation of amino acid esters. Their work on arginine peptides, for instance, demonstrated the utility of benzyl esters in complex peptide synthesis. The methods they and others developed, such as Fischer-Speier esterification using acid catalysts, became standard procedures for the synthesis of compounds like this compound.

The following timeline highlights key milestones in the development of synthetic methods for amino acid benzyl esters:

Key Synthetic Methodologies

Several methods have been established for the synthesis of this compound. The two most prominent historical methods involve the use of p-toluenesulfonic acid as a catalyst for Fischer-Speier esterification and the use of thionyl chloride.

Method 1: p-Toluenesulfonic Acid Catalyzed Esterification

This is a classic and widely adopted method for the preparation of amino acid benzyl esters. The reaction involves heating the amino acid with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). An azeotropic solvent, such as benzene or toluene, is typically used to remove the water formed during the reaction, driving the equilibrium towards the ester product.

Experimental Protocol (Adapted from historical literature):

-

Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: To the flask are added glycine, a slight molar excess of p-toluenesulfonic acid monohydrate, an excess of benzyl alcohol, and a suitable azeotropic solvent (e.g., toluene).

-

Reaction: The mixture is heated to reflux. The water generated during the esterification is collected in the Dean-Stark trap. The reaction is monitored until no more water is collected.

-

Isolation: The reaction mixture is cooled, and the product, Benzyl 2-aminoacetate p-toluenesulfonate, often crystallizes directly from the solution or upon the addition of a non-polar solvent like diethyl ether.

-

Conversion to Hydrochloride Salt: The isolated tosylate salt can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent.

Method 2: Thionyl Chloride Method

This method involves the in situ formation of an acid chloride from the amino acid using thionyl chloride (SOCl₂), which then reacts with benzyl alcohol to form the ester.

Experimental Protocol (Adapted from historical literature):

-

Suspension: Glycine is suspended in an excess of benzyl alcohol.

-

Thionyl Chloride Addition: The suspension is cooled in an ice bath, and thionyl chloride is added dropwise, maintaining a low temperature.

-

Reaction: The reaction mixture is then heated to facilitate the esterification.

-

Isolation: After the reaction is complete, the mixture is cooled, and the product is typically precipitated by the addition of diethyl ether.

-

Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Quantitative Data from Historical Syntheses

The following table summarizes representative quantitative data for the synthesis of Benzyl 2-aminoacetate salts from various historical and modern sources. It is important to note that direct comparisons can be challenging due to variations in reaction scale, purity of starting materials, and analytical methods of the time.

| Method | Catalyst/Reagent | Yield (%) | Melting Point (°C) | Reference (Era) |

| Fischer-Speier Esterification | p-Toluenesulfonic acid | 80-95 | 135-138 (tosylate) | Zervas et al. (1950s) |

| Thionyl Chloride Method | Thionyl Chloride | ~80 | 138-140 | Patel & Price (1965) |

| Modern Microwave-Assisted | p-Toluenesulfonic acid | >90 | 136-139 (tosylate) | Modern Methods |

| Modern Metal-Catalyzed | Metal Halides (e.g., FeCl₃) | >90 | 137-140 | Modern Patent Literature |

Biological Significance and Applications

This compound itself does not have a known direct biological role or signaling pathway. Its significance lies in its utility as a synthetic intermediate. In the context of drug development and biological research, it is a crucial component for the synthesis of peptides and peptidomimetics. These synthesized peptides can then be used to study biological processes, act as therapeutic agents, or serve as research tools to investigate protein-protein interactions and enzyme mechanisms.

Conclusion

The discovery and development of synthetic routes to this compound were a direct and necessary consequence of the ambitious goals of early peptide chemists. While not a "wonder molecule" in its own right, its role as a stable, reliable, and versatile building block has been indispensable to the field of peptide synthesis for over half a century. The historical methods, born out of the necessity to control complex chemical reactions, have laid the foundation for the sophisticated automated peptide synthesizers used in modern research and drug development. This seemingly simple molecule is a testament to the ingenuity of early organic chemists and remains a vital tool in the ongoing quest to understand and manipulate the building blocks of life.

A Technical Guide to Research-Grade Benzyl 2-aminoacetate Hydrochloride for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Benzyl 2-aminoacetate hydrochloride, also commonly known as glycine benzyl ester hydrochloride, is a pivotal reagent in the field of synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents. Its structure, featuring a benzyl-protected carboxylic acid and a hydrochloride salt of the primary amine, makes it an ideal building block for the controlled assembly of peptide chains. This guide provides an in-depth overview of key suppliers, their product specifications, and a detailed experimental protocol for its application in solution-phase peptide synthesis.

Key Suppliers and Product Specifications

The selection of a high-purity starting material is critical for the success of multi-step syntheses. Below is a comparative table of research-grade this compound offered by prominent chemical suppliers. Researchers should always refer to the supplier's most recent certificate of analysis for lot-specific data.

| Supplier | Product Name | CAS Number | Purity/Assay | Appearance | Melting Point (°C) | Storage Temperature (°C) |

| BOC Sciences | Glycine benzyl ester hydrochloride | 2462-31-9 | Not specified | White powder | 138-140 | 2-8 |

| Thermo Scientific Chemicals | Glycine benzyl ester hydrochloride, 97% | 2462-31-9 | ≥96.0% (HPLC) | White to almost white powder or crystalline powder | Not specified | Room Temperature |

| Chem-Impex | Glycine benzyl ester hydrochloride | 2462-31-9 | ≥98% (HPLC) | White powder | 127 - 139 | 0 - 8 |

| Sigma-Aldrich | Glycine benzyl ester hydrochloride | 2462-31-9 | ≥98% (TLC) | White powder | Not specified | -20 |

| Suzhou Health Chemicals Co., Ltd. | Glycine Benzyl Ester Hydrochloride | 1738-68-7 | 98.5% | Not specified | Not specified | Not specified |

| CymitQuimica | H-Gly-OBzl · HCl | 2462-31-9 | >99% | White | Not specified | Not specified |

| Oakwood Chemical | Glycine benzyl ester hydrochloride | 2462-31-9 | Not specified | Not specified | Not specified | Not specified |

| BLD Pharm | H-DL-Gly-OBzl.HCl | 2462-31-9 | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

The following is a detailed methodology for a standard solution-phase dipeptide synthesis using this compound, specifically the coupling of an N-terminally protected amino acid (e.g., Boc-L-Alanine) with glycine benzyl ester. This procedure is representative of a common application for this reagent.[1]

Materials:

-

N-Boc-L-Alanine (1 equivalent)

-

This compound (1 equivalent)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (aqueous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (aqueous)

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Amine Neutralization: In a round-bottom flask, dissolve this compound (1 eq.) in anhydrous DCM or DMF. To this solution, add DIPEA or TEA (1.2 eq.) and stir at room temperature for 15-20 minutes to neutralize the hydrochloride and liberate the free amine.

-

Carboxylic Acid Activation: In a separate flask, dissolve N-Boc-L-Alanine (1 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Coupling Reaction: To the cooled solution of activated N-Boc-L-Alanine, add the neutralized Benzyl 2-aminoacetate solution from step 1. Subsequently, add EDC·HCl (1.2 eq.) in one portion. Add the remaining portion of DIPEA or TEA (1 eq.). Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (twice), saturated NaHCO₃ solution (twice), and brine (once). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude dipeptide (Boc-L-Alanyl-Glycine benzyl ester) by silica gel column chromatography using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure product.

Visualizing the Workflow

The following diagrams illustrate the key logical and experimental flows in the application of this compound.

Caption: Logical workflow for dipeptide synthesis.

Caption: Experimental workflow for peptide coupling.

References

Methodological & Application

Synthesis of Benzyl 2-aminoacetate Hydrochloride from Glycine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Benzyl 2-aminoacetate Hydrochloride, a crucial intermediate in peptide synthesis and various pharmaceutical applications. The primary method detailed is the Fischer-Speier esterification of glycine with benzyl alcohol, utilizing thionyl chloride as a convenient source of anhydrous hydrochloric acid to catalyze the reaction.

Introduction

This compound, also known as glycine benzyl ester hydrochloride, is a stable, crystalline solid that serves as a protected form of the amino acid glycine. The benzyl ester protection of the carboxylic acid group and the hydrochloride salt of the amino group allow for selective reactions in complex molecular syntheses, particularly in the construction of peptide chains. Its enhanced solubility in organic solvents compared to free glycine makes it a versatile building block in drug development and medicinal chemistry.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2462-31-9 | [][2][3] |

| Molecular Formula | C₉H₁₂ClNO₂ | [] |

| Molecular Weight | 201.65 g/mol | [] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 127-139 °C | [2] |

| Purity | ≥ 98% (HPLC/TLC) | [2] |

| Storage | 0-8 °C | [2] |

Table 2: Summary of a General Synthesis Protocol

| Parameter | Condition | Notes |

| Reactants | ||

| Glycine | 1.0 equivalent | Starting amino acid. |

| Benzyl Alcohol | 5-50 mole equivalents | Serves as both reactant and solvent. A large excess drives the reaction towards the product. |

| Thionyl Chloride (SOCl₂) | 1.1-5 mole equivalents | Reacts with benzyl alcohol to form HCl in situ, which catalyzes the esterification. Also acts as a dehydrating agent. |

| Reaction Conditions | ||

| Initial Temperature | 0 °C | For the dropwise addition of thionyl chloride to control the exothermic reaction. |

| Reaction Temperature | Room Temperature to 95 °C | The reaction mixture is typically heated to reflux to ensure completion. |

| Reaction Time | 2-5 hours | Monitored by TLC or other appropriate methods. |

| Work-up & Purification | ||

| Precipitation | Addition of diethyl ether | The product is typically insoluble in ether, allowing for its precipitation. |

| Purification | Recrystallization | Ethanol/diethyl ether is a common solvent system for recrystallization. |

Experimental Protocols

Primary Method: Fischer-Speier Esterification using Thionyl Chloride

This protocol describes the synthesis of this compound via the direct esterification of glycine with benzyl alcohol, catalyzed by hydrochloric acid generated in situ from thionyl chloride.

Materials:

-

Glycine

-

Benzyl alcohol (reagent grade, anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend glycine in a generous excess of benzyl alcohol (e.g., 10-20 molar equivalents relative to glycine).

-

Cooling: Place the flask in an ice bath and stir the suspension to cool it to 0 °C.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the cooled and stirring suspension using a dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction and minimize side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Equip the flask with a reflux condenser and a drying tube. Heat the reaction mixture to reflux (approximately 95°C) and maintain it for 2-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Slowly add the reaction mixture to a larger beaker containing a significant volume of anhydrous diethyl ether with vigorous stirring. The this compound will precipitate as a white solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of diethyl ether to remove excess benzyl alcohol and other impurities.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol and diethyl ether. Dissolve the crude solid in a minimal amount of warm ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain pure this compound.

Visualizations

Reaction Pathway

Caption: Fischer-Speier esterification of glycine with benzyl alcohol.

Experimental Workflow

Caption: Workflow for the synthesis of Benzyl 2-aminoacetate HCl.

References

Application Notes and Protocols for Benzyl 2-aminoacetate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the routine construction of complex biomolecules. The strategic use of orthogonal protecting groups is paramount to a successful synthesis. Within the widely-used Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy, Benzyl 2-aminoacetate Hydrochloride, also known as Glycine Benzyl Ester Hydrochloride, serves as a critical building block for initiating peptide synthesis from a C-terminal glycine residue.

This document provides detailed application notes and experimental protocols for the incorporation of this compound onto a solid support and its use in the subsequent elongation and cleavage of the target peptide. The benzyl ester provides robust protection for the C-terminal carboxyl group, demonstrating high stability towards the moderately acidic conditions required for the repetitive cleavage of the N-terminal Boc group, a principle known as graduated acid lability.[1][2][3] The hydrochloride salt form of the compound enhances its stability and simplifies handling during the initial stages of synthesis.[4]

Data Presentation

The selection of a C-terminal protecting group and linkage to the solid support is a critical decision in SPPS. The benzyl ester linkage to a Merrifield resin is a classic and reliable choice within the Boc/Bzl strategy.

Table 1: Comparison of C-Terminal Linkage/Protecting Groups in SPPS

| C-Terminal Linkage/Group | Typical Resin | Cleavage Condition | Typical Loading Efficiency | Key Advantages & Considerations |

| Benzyl Ester | Merrifield | Strong Acid (HF, TFMSA)[1][5] or Catalytic Hydrogenolysis[1] | 70-95% | Advantages: Robust and stable to repeated Boc deprotection cycles with TFA.[1] Simultaneous cleavage and side-chain deprotection with strong acid.[6] Considerations: Requires harsh cleavage conditions (HF is highly toxic).[7] Benzyl cations formed during cleavage can cause alkylation of sensitive residues like Trp and Tyr, requiring scavengers.[1] |

| Pam Linker | Polystyrene | Strong Acid (HF, TFMSA) | 85-98% | Advantages: Increased acid stability compared to the standard benzyl ester, reducing premature chain loss during long syntheses. Considerations: Still requires strong acid for final cleavage. |

| Wang Linker | Polystyrene | Moderate Acid (TFA) | 90-99% | Advantages: Allows for mild cleavage conditions, compatible with the Fmoc/tBu strategy. Considerations: Not suitable for Boc/Bzl strategy as the linkage is not stable to the repeated Boc deprotection steps. |

| Rink Amide Linker | Polystyrene | Moderate Acid (TFA) | 90-99% | Advantages: Produces a C-terminal peptide amide upon cleavage. Mild cleavage conditions. Considerations: Not applicable for synthesizing peptides with a C-terminal carboxylic acid. |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in Boc-SPPS, starting from the attachment of the first amino acid (glycine) to the final cleavage of the synthesized peptide.

Protocol 1: Attachment of N-α-Boc-Glycine to Merrifield Resin (Cesium Salt Method)

This protocol describes the esterification of the first amino acid, N-α-Boc-Glycine, to a chloromethylated polystyrene resin (Merrifield Resin). The use of this compound requires a preliminary step to protect the N-terminus with a Boc group. The cesium salt method is widely used for its efficiency.[1][8][9]

Materials:

-

N-α-Boc-Glycine

-

Merrifield Resin (chloromethylated polystyrene, 1% DVB)

-

Cesium Carbonate (Cs₂CO₃)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Dichloromethane (DCM)

Procedure:

-

Preparation of the Boc-Glycine Cesium Salt: a. Dissolve N-α-Boc-Glycine (1.0 mmol) in methanol (5 mL) and add deionized water (0.5 mL).[8][9] b. Titrate the solution to a neutral pH (pH 7.0) using a 20% aqueous solution of cesium carbonate.[8][9] c. Remove the solvents by rotary evaporation to obtain a dry powder. d. To ensure the salt is anhydrous, add DMF (2.5 mL) and evaporate to dryness under vacuum at 45°C. Repeat this step.[8][9] The salt must be completely dry for optimal results.

-

Resin Swelling and Esterification: a. Place the Merrifield resin (1.0 g, with a known substitution level, e.g., 0.8 mmol Cl/g) into a reaction vessel. b. Swell the resin in DMF (6-8 mL per gram of resin) for at least 1 hour with gentle agitation.[1][8] c. Add the dry Boc-Glycine cesium salt (1.0 equivalent based on the chlorine substitution of the resin) to the swollen resin.[1] d. Secure the vessel on a shaker and agitate the mixture at 50°C for 24 hours.[1][8]

-

Washing and Drying: a. Filter the resin and wash thoroughly with DMF (3 times). b. Wash the resin with 50% (v/v) aqueous DMF (3 times).[1] c. Wash the resin with 50% (v/v) aqueous methanol (3 times).[1] d. Wash the resin with methanol (3 times) and finally with DCM (3 times). e. Dry the resin in vacuo to a constant weight. The loading efficiency can be determined by weight gain or by methods such as the picric acid test.

Protocol 2: Peptide Chain Elongation (General Boc-SPPS Cycle)

This protocol outlines a single, representative cycle of amino acid addition following the successful loading of Boc-Gly-Merrifield resin.

Materials:

-

Boc-Gly-Merrifield Resin

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

N-α-Boc-protected amino acid (for the next position)

-

Coupling Reagent (e.g., HBTU/HOBt or DCC)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM (10 mL/g) for 30-60 minutes.[2]

-

Boc Deprotection: a. Drain the swelling solvent. Add a solution of 50% TFA in DCM to the resin.[2] b. Agitate for 1-2 minutes, then drain. c. Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[2][7] d. Drain the TFA solution and wash the resin thoroughly with DCM (5-7 times) to remove residual acid.[7]

-

Neutralization: a. Add a solution of 10% DIEA in DCM to the resin to neutralize the resulting trifluoroacetate salt.[7] b. Agitate for 5-10 minutes. c. Drain the neutralization solution and wash the resin with DCM (3-5 times).[7]

-

Amino Acid Coupling (Example using HBTU): a. In a separate vessel, dissolve the next N-α-Boc-amino acid (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF. b. Add DIEA (4-6 equivalents) to the solution to activate the amino acid and initiate the coupling reaction.[2] c. Immediately add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction mixture at room temperature for 1-2 hours. e. Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates successful coupling.[2] f. After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle.

Protocol 3: Cleavage of Peptide from Merrifield Resin (TFMSA Method)

This final step cleaves the completed peptide from the solid support and removes the benzyl-based side-chain protecting groups simultaneously. Trifluoromethanesulfonic acid (TFMSA) is a common alternative to the highly hazardous Hydrogen Fluoride (HF).[5][9]

Materials:

-

Dried Peptide-Resin

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., m-cresol, thioanisole)

-

Cold Diethyl Ether

Procedure:

-

Preparation: a. Ensure the peptide-resin is thoroughly dried under vacuum. b. Place the dried resin (e.g., 1.0 g) in a suitable round-bottom flask. c. Prepare the cleavage cocktail in a separate, chilled flask. A common mixture is TFMSA/TFA/m-cresol/thioanisole. Caution: This mixture is highly corrosive and must be handled in a certified fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: a. Cool the flask containing the peptide-resin in an ice bath to 0°C. b. Add the pre-chilled cleavage cocktail to the resin. c. Stir the mixture at 0°C for 1-2 hours.

-

Peptide Precipitation and Isolation: a. After the reaction is complete, filter the resin using a fritted funnel and collect the filtrate. b. Wash the resin with a small amount of fresh TFA and combine the filtrates. c. Add the combined filtrate dropwise into a flask containing a large volume (8-10 times the filtrate volume) of cold diethyl ether with vigorous stirring.[5] d. The crude peptide will precipitate as a solid. e. Collect the peptide by centrifugation or filtration. f. Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups. g. Dry the crude peptide powder under vacuum.

-

Purification: a. Purify the crude peptide using an appropriate chromatographic technique, typically reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key workflows and chemical logic described in the protocols.

References

Application Notes and Protocols for Amide Coupling with Benzyl 2-aminoacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the amide coupling of a generic carboxylic acid with Benzyl 2-aminoacetate Hydrochloride. This process is a fundamental step in peptide synthesis and the development of various small molecule therapeutics. The protocols outlined below utilize common and efficient coupling reagents, offering guidance on reaction setup, monitoring, work-up, and purification.

The hydrochloride salt of the amine requires neutralization prior to the coupling reaction. This is typically achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[1] The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization.[2][3] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and suppress undesirable side reactions.[4][5] For more challenging or sterically hindered couplings, uronium/aminium salt-based reagents such as HATU are highly effective.[6][7]

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent significantly influences the reaction's success. The following table summarizes quantitative data and key considerations for several widely used coupling reagents for forming an amide bond with Benzyl 2-aminoacetate.

| Coupling Reagent/Additive | Typical Molar Equivalents (Acid:Amine:Reagent:Base) | Typical Reaction Time | Reported Yield Range | Key Considerations |

| EDC/HOBt | 1 : 1 : 1.2 : 2.2 | 12-24 hours | 60-85% | Cost-effective and widely used. The urea byproduct of EDC is water-soluble, which simplifies the work-up process.[1] |

| HATU/DIPEA | 1 : 1 : 1.1 : 2.5 | 0.5-4 hours | 90-99% | Highly efficient, especially for sterically hindered amino acids.[6][8] Reactions are generally faster than with carbodiimides.[4] |

| PyBOP/DIPEA | 1 : 1 : 1.1 : 2.5 | 1-4 hours | 85-95% | A phosphonium salt-based reagent that is also very effective for rapid couplings with minimal side reactions.[6][9] |

| DCC/HOBt | 1 : 1 : 1.1 : 1.1 | 4-12 hours | 70-90% | Effective and inexpensive, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, requiring filtration for removal.[2] |

Experimental Protocols

Below are detailed protocols for two common methods of coupling a carboxylic acid with this compound.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol employs the water-soluble carbodiimide, EDC, in conjunction with HOBt to promote efficient amide bond formation while minimizing side reactions.[4]

Materials and Reagents:

-

Carboxylic Acid (1.0 eq)

-

This compound (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)[1]

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)[1]

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Amine Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF. Add DIPEA or TEA (1.2 eq) and stir the mixture at room temperature for 15-20 minutes.[1]

-

Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen).[1] Cool the solution to 0 °C using an ice bath.

-

Coupling Reaction: To the cooled carboxylic acid solution, add EDC·HCl (1.2 eq) in one portion.[1] Immediately after, add the neutralized Benzyl 2-aminoacetate solution from step 1. Add the remaining portion of DIPEA or TEA (1.0 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[4]

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).[1][10]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[4]